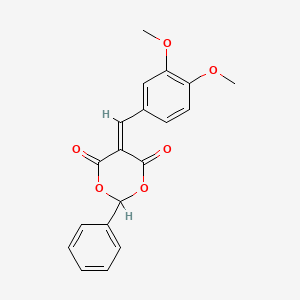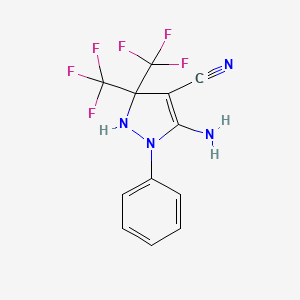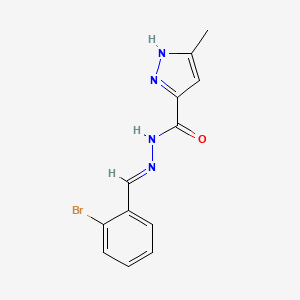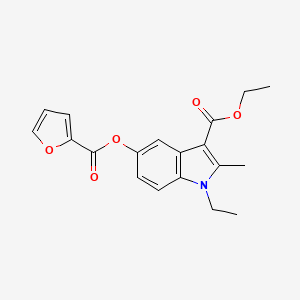
4-(4-morpholinyl)-2-(4-nitrophenyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multi-step chemical reactions starting from basic aromatic compounds. For instance, one approach involves the initial synthesis of intermediate compounds like 2-amino-4-chlorobenzamide, which is then reacted with different benzoyl chlorides to afford various quinazolin-4(3H)-ones. These intermediates can undergo further reactions, such as condensing with morpholine, to yield the desired quinazoline derivatives. The overall yield for such synthetic routes can vary, highlighting the need for optimization in synthesis processes (Xu Li-feng, 2011).
Molecular Structure Analysis
Quinazoline derivatives are characterized by their complex molecular structures, which include various functional groups attached to the quinazoline core. Spectroscopic methods such as IR and NMR are commonly used to confirm the structures of these compounds. These techniques provide insights into the molecular framework and the nature of substituents on the quinazoline nucleus, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Quinazoline derivatives participate in a range of chemical reactions, reflecting their reactive nature. These compounds can act as intermediates in the synthesis of more complex molecules. For instance, they can undergo reductive heterocycle-heterocycle transformations, yielding aminoquinolines or quinolin-4(1H)-ones through chemoselective heterocyclization (Keith C Coffman et al., 2013). These transformations showcase the versatility of quinazoline derivatives in organic synthesis.
科学的研究の応用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their cytotoxic and antiproliferative effects on various cancer cell lines, including human tumor cell lines like HeLa and murine leukemia L1210 cells. Some derivatives have shown potential as anticancer drugs due to their ability to induce apoptosis, affect cell cycle dynamics, and cause morphological changes in cancer cells. For example, certain derivatives have demonstrated significant cytotoxic effects by inducing morphological changes and necrosis, activating caspase 3, and causing DNA fragmentation in cancer cells (Jantová et al., 2006). Additionally, the pro-apoptotic activity of novel 4-anilinoquinazoline derivatives mediated by up-regulation of Bax and activation of poly(ADP-ribose) phosphatase in Ehrlich Ascites Carcinoma Cells has been observed, indicating their potential as anticancer agents (Devegowda et al., 2016).
Antimicrobial Activity
Quinazoline derivatives also exhibit antimicrobial activity, with certain compounds showing promising effects against bacterial and fungal strains. The broad antimicrobial activity, including both antibacterial and antifungal effects, has been noted for derivatives substituted with pharmacologically active chromophores such as morpholine, chlorine, and nitro group (Jantová et al., 2008).
Enzyme Inhibition and Targeting Agents
Quinazoline derivatives have been explored as enzyme inhibitors and targeting agents for specific receptors or enzymes associated with disease pathways. For instance, 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline, a derivative targeting the epidermal growth factor receptor (EGFR), has been synthesized for evaluation as an EGFR targeting agent with PET imaging, highlighting its potential in cancer diagnosis and therapy (Vasdev et al., 2004).
特性
IUPAC Name |
4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-22(24)14-7-5-13(6-8-14)17-19-16-4-2-1-3-15(16)18(20-17)21-9-11-25-12-10-21/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPOJRHVEJUARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-yl)-2-(4-nitrophenyl)quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)


![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)
![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)
![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)


![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)



![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)